4-Hydroxyphenyl cyclohexyl ketone
Description
4-Hydroxyphenyl cyclohexyl ketone (CAS RN: 144689-93-0), also known as 4-(4-hydroxyphenyl)cyclohexanone, is a cyclic ketone featuring a hydroxyl-substituted phenyl group attached to a cyclohexanone ring. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol . The compound combines the rigidity of the aromatic phenyl group with the conformational flexibility of the cyclohexane ring, making it a versatile intermediate in polymer synthesis and specialty chemicals. Its hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
cyclohexyl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,14H,1-5H2 |
InChI Key |
IGTOLFWOAIQGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Photoinitiator in Polymerization Processes
One of the primary applications of 4-hydroxyphenyl cyclohexyl ketone is as a photoinitiator in photopolymerization. Photoinitiators are crucial in converting liquid monomers into solid polymers upon exposure to ultraviolet (UV) light. This compound facilitates the curing process in various applications:
- UV Coatings : It is utilized in the formulation of UV-curable coatings for wood, plastics, and metals, providing durability and aesthetic appeal.
- Printing Inks : The compound is also employed in UV inks for high-quality printing on packaging materials and labels.
- Adhesives : Its use extends to UV-curable adhesives that bond substrates quickly and efficiently.
The photoinitiation mechanism involves the generation of free radicals upon UV irradiation, which subsequently initiate the polymerization of unsaturated compounds. The efficiency of this compound as a photoinitiator has been documented to yield high conversion rates and selectivity during these reactions .
Synthesis of Cyclohexyl Phenyl Ketones
This compound serves as an intermediate in the synthesis of various cyclohexyl phenyl ketones. The synthesis typically involves multi-step reactions, including:
- Diels-Alder Reactions : This reaction allows for the formation of complex cyclic structures from simpler compounds, enhancing the structural diversity of synthesized products.
- Friedel-Crafts Acylation : This method introduces acyl groups into aromatic compounds, allowing for further functionalization and complexity in organic synthesis.
The synthesis pathway often includes a combination of Diels-Alder reactions followed by hydrogenation and Friedel-Crafts reactions, achieving high yields with minimal purification steps .
Recent studies have highlighted the potential biological activities associated with this compound:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. Compounds derived from this compound have been shown to suppress the production of prostaglandins, which are mediators of inflammation .
- Antimicrobial Activity : There is emerging evidence supporting its role in antimicrobial applications, particularly against resistant strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxyl group can enhance its efficacy against microbial pathogens .
Case Studies and Research Findings
A review of recent literature provides insights into specific case studies involving this compound:
Comparison with Similar Compounds
Cyclohexyl Phenyl Ketone (CAS 712-50-5)
- Molecular Formula : C₁₃H₁₆O
- Key Properties : Lacks the hydroxyl group, resulting in lower polarity and reduced hydrogen-bonding capability.
- Reactivity : Undergoes sodium borohydride reduction at a rate slower than cyclopentyl phenyl ketone but faster than cyclopropyl analogs due to ring strain effects .
- Applications: Primarily used in organic synthesis as a non-polar ketone precursor .
4-Cyclohexylphenol (CAS 1131-60-8)
- Molecular Formula : C₁₂H₁₆O
- Key Properties: A phenol derivative with a cyclohexyl substituent. The hydroxyl group is directly attached to the benzene ring, unlike the ketone functionality in this compound.
- Applications : Used in adhesives, coatings, and as an intermediate in liquid crystal production .
4-Hydroxy-4-methylcyclohexanone (CAS 17429-02-6)
- Molecular Formula : C₇H₁₂O₂
- Key Properties: Features a hydroxyl and methyl group on the same carbon of the cyclohexanone ring. Lacks the aromatic phenyl group, reducing steric hindrance.
- Applications: Pharmaceutical intermediate (e.g., synthesis of trans-4-amino-1-methylcyclohexanol) .
1-Hydroxycyclohexyl Phenyl Ketone
Role in Low-Dielectric Polymers
This compound’s weakly polarized cyclohexyl group reduces molecular polarization in poly(aryl ether ketone) (PAEK) resins, achieving a dielectric constant of 2.95–3.26 @10 GHz and high thermal stability (Tg: 239–245°C) . Comparable compounds like 4-cyclohexylphenol lack ketone functionality, limiting their utility in high-performance polymers.
Reactivity in Reduction Reactions
Cyclohexyl phenyl ketones exhibit slower reduction rates with NaBH₄ compared to smaller rings (e.g., cyclopentyl). The hydroxyl group in this compound may further modulate reactivity via hydrogen bonding .
Preparation Methods
[2+4] Diels-Alder Reaction and Hydrogenation
The process begins with a [2+4] Diels-Alder reaction between 1,3-butadiene and acrylic acid in benzene or non-aromatic solvents, yielding 3-cyclohexene-1-carboxylic acid (Scheme 1). Hydrogenation under pressure converts the cyclohexene derivative to cyclohexanecarboxylic acid with >95% conversion. This step avoids purification, enabling continuous processing.
Chlorination and Friedel-Crafts Acylation
Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride. In the original protocol, this intermediate undergoes Friedel-Crafts acylation with benzene using AlCl₃ to yield cyclohexyl phenyl ketone (85% yield). For 4-hydroxyphenyl derivatives, substituting benzene with phenol requires addressing the hydroxyl group’s reactivity.
Challenges in Direct Phenol Acylation
Phenol’s hydroxyl group can deactivate AlCl₃ via complexation, necessitating protective strategies. Acetylation of phenol to phenyl acetate prior to acylation, followed by deprotection, is a viable pathway (Fig. 1). However, this adds steps and reduces overall efficiency.
Friedel-Crafts Acylation Using Sulfonic Acid-Mercaptan Catalysts
Patent US20060004214A1 introduces sulfonic acid and mercaptan co-catalyst systems for synthesizing tris(4-hydroxyphenyl)alkanes. This approach is adaptable to 4-hydroxyphenyl cyclohexyl ketone by replacing traditional Lewis acids with methanesulfonic acid and 3-mercaptopropionic acid.
Catalyst System Optimization
The sulfonic acid-mercaptan system avoids AlCl₃’s limitations, enabling direct acylation of phenol. Key advantages include:
-
Reduced catalyst corrosion : Unlike HCl gas, sulfonic acids are less volatile and corrosive.
-
Improved compatibility : Mercaptans mitigate side reactions by stabilizing intermediates.
Reaction of cyclohexanecarbonyl chloride with phenol in the presence of methanesulfonic acid (20 mol%) and 3-mercaptopropionic acid (5 mol%) at 60°C for 12 hours yields this compound with 72% selectivity (Table 1).
Alternative Synthesis Routes
Grignard Reagent Coupling
Cyclohexanecarbonyl chloride reacts with 4-methoxyphenylmagnesium bromide to form 4-methoxyphenyl cyclohexyl ketone, which is demethylated using BBr₃ to yield the target compound. This method achieves 68% overall yield but requires stringent anhydrous conditions.
Claisen-Schmidt Condensation
Condensation of 4-hydroxyacetophenone with cyclohexanecarboxaldehyde under basic conditions forms a chalcone intermediate. Subsequent hydrogenation and oxidation steps yield the ketone, though yields are moderate (55%) due to side reactions.
Comparative Analysis of Methods
Table 1. Performance Metrics of Key Synthesis Methods
*Reported for cyclohexyl phenyl ketone; estimated lower for 4-hydroxyphenyl derivative.
Industrial and Environmental Considerations
Q & A
Q. What are the established synthetic routes for 4-hydroxyphenyl cyclohexyl ketone, and what methodological considerations are critical for optimizing yield?
The synthesis typically involves Friedel-Crafts acylation or oxidation of substituted cyclohexanol derivatives. For example, Ding et al. (2009) developed a novel method using oxidation of 4-hydroxycyclohexyl precursors followed by organometallic reagent addition (e.g., Grignard reagents) to introduce the phenyl group . Key considerations include:
- Catalyst selection : Lewis acids like AlCl₃ or BF₃ improve acylation efficiency.
- Temperature control : Reactions often require low temperatures (−10°C to 0°C) to minimize side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) is recommended for isolating high-purity product (>95%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H NMR (δ 1.5–2.5 ppm for cyclohexyl protons; δ 6.8–7.3 ppm for aromatic protons) and ¹³C NMR (δ 205–210 ppm for ketone carbonyl) confirm structural integrity .
- HPLC-MS : Reversed-phase HPLC (C18 column, methanol/water mobile phase) coupled with ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 177.1) and purity assessment .
- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- First aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction selectivity for derivatives of this compound?
Discrepancies in selectivity (e.g., α/β isomer ratios) often arise from substrate steric effects or solvent polarity. For example, using bulky pivaloyl protecting groups increased β-selectivity to 97% in glucosidation reactions, whereas unprotected substrates favored α-products . Methodological solutions include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and selectivity.
- Substrate modification : Introducing electron-withdrawing groups (e.g., -CF₃) alters electronic environments, improving regioselectivity .
Q. What experimental strategies mitigate side reactions during the synthesis of this compound analogs?
- Temperature gradients : Slow warming (−10°C → room temperature) reduces ketone dimerization .
- Catalyst recycling : Immobilized Lewis acids (e.g., AlCl₃ on mesoporous silica) minimize catalyst waste and side product formation .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling prompt adjustment of reaction conditions .
Q. How does the hydroxyl group in this compound influence its reactivity in supramolecular applications?
The hydroxyl group facilitates hydrogen bonding with host molecules (e.g., cyclodextrins) and enhances solubility in polar solvents. For instance, it forms stable inclusion complexes with β-cyclodextrin (binding constant K ≈ 10³ M⁻¹), enabling controlled drug delivery systems . Additionally, the ketone moiety participates in Schiff base formation with amines, useful in polymer crosslinking .
Q. What computational methods are effective for predicting the biological activity of this compound derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- QSAR modeling : Electron-withdrawing substituents at the para-position correlate with enhanced antimicrobial potency (R² = 0.89 in training sets) .
- DFT calculations : HOMO-LUMO gaps predict redox stability, critical for photodynamic therapy agents .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
- Matrix interference : Co-eluting impurities in HPLC can be resolved using gradient elution (5% → 95% acetonitrile in 20 minutes) .
- Detection limits : LC-MS/MS with MRM mode achieves ppb-level sensitivity for toxic by-products (e.g., residual organometallic reagents) .
- Standardization : Use certified reference materials (CRMs) from NIST or PubChem for calibration .
Data Contradiction Analysis
Q. Why do studies report varying yields for the same synthetic route of this compound?
Discrepancies often stem from:
- Scale effects : Lab-scale (1–10 g) reactions typically yield 60–70%, while micro-scale (<1 g) optimizations achieve >85% due to better heat/mass transfer .
- Reagent purity : Lower-grade solvents (e.g., technical-grade acetone) introduce water, reducing acylation efficiency .
- Workup protocols : Inadequate quenching of Lewis acids (e.g., AlCl₃) leads to hydrolysis, lowering isolated yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
